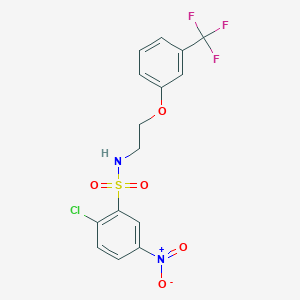

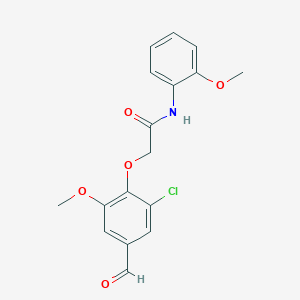

2-chloro-5-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-5-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature. In

Applications De Recherche Scientifique

Chemical Space Mining and Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as key intermediates in chemical transformations leading to diverse privileged scaffolds. The utilization of these compounds in solid-phase synthesis highlights their significance in creating a variety of chemical structures, which can be further applied in drug discovery and development processes (Fülöpová & Soural, 2015).

Vicarious Nucleophilic Substitution and Hydroxylation

The reactivity of para- and meta-nitro-(pentafluorosulfanyl)benzenes with cumyl hydroperoxide anions, leading to nitro-(pentafluorosulfanyl)phenols, demonstrates the potential of these compounds in synthetic chemistry. Their reduction provides amino-(pentafluorosulfanyl)phenols, showcasing a method for functional group transformation that could be useful in the synthesis of novel compounds with potential biological activity (Beier & Pastýříková, 2011).

Carbonic Anhydrase Inhibition

Novel pyrrolidinone-based chlorinated benzenesulfonamide derivatives have been synthesized and investigated for their inhibition potential against recombinant human carbonic anhydrases. These compounds exhibit low nanomolar affinity against cancer-related CA IX, indicating their relevance in therapeutic interventions targeting carbonic anhydrases (Balandis et al., 2020).

Antifungal Activity

The synthesis of novel azetidin-2-ones derivatives and their screening against several fungal species reveal potent antifungal activity, particularly against Aspergillus niger & Aspergillus flavus. These findings suggest the potential of these compounds in developing new antifungal agents with significant structure-activity relationships (Gupta & Halve, 2015).

Synthesis of Pentafluorosulfanyl-Containing Compounds

The development of synthetic routes to pentafluorosulfanyl-containing indoles and oxindoles through vicarious nucleophilic substitution and catalytic hydrogenation provides new avenues for the incorporation of the SF5 group into biologically relevant frameworks. This methodological advance could facilitate the discovery of novel compounds with enhanced properties for pharmaceutical applications (Iakobson et al., 2013).

Propriétés

IUPAC Name |

2-chloro-5-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF3N2O5S/c16-13-5-4-11(21(22)23)9-14(13)27(24,25)20-6-7-26-12-3-1-2-10(8-12)15(17,18)19/h1-5,8-9,20H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMBPZBJQMFPHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2936558.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2936566.png)

![Methyl 2,4-dimethyl-5-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzoate](/img/structure/B2936569.png)

![3-Benzyl-1-[2-(4-bromophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2936571.png)

![[(2-Cyanoethyl)(methyl)carbamoyl]formic acid](/img/structure/B2936572.png)

![3-(2,2,2-Trifluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2936573.png)

![3-(Tert-butyl)-2-methyl-6-nitroindeno[3,2-c]pyrazol-4-one](/img/structure/B2936575.png)

![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2936581.png)